molecular formula C16H14O2 B15399522 5,6-Diphenyl-2,3-dihydro-1,4-dioxine CAS No. 4344-45-0

5,6-Diphenyl-2,3-dihydro-1,4-dioxine

Cat. No.: B15399522
CAS No.: 4344-45-0
M. Wt: 238.28 g/mol
InChI Key: HPQYNRUMTUIAIP-UHFFFAOYSA-N
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Description

5,6-Diphenyl-2,3-dihydro-1,4-dioxine (: 4344-45-0) is a heterocyclic compound featuring a six-membered 1,4-dioxine ring with phenyl substituents at the 5- and 6-positions . Its structure and reactivity make it a valuable scaffold in medicinal chemistry, particularly for designing bioactive molecules. A prominent application of this compound is in photochemical reactions. It serves as a key starting material in the synthesis of dihydrodioxin derivatives via photoaddition to ortho-quinones like β-lapachone . The resulting compounds are of significant research interest because they are capable of efficient DNA photo-cleavage , making them useful tools for studying DNA interactions and developing novel therapeutic strategies. Dihydrodioxins are most readily formed by a photochemical reaction between ortho-quinones and alkenes . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4344-45-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

5,6-diphenyl-2,3-dihydro-1,4-dioxine

InChI

InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

HPQYNRUMTUIAIP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

  • The 5,6-diphenyl groups in the parent compound enhance π-π stacking interactions, crucial for DNA intercalation and photo-cleavage . In contrast, methyl substituents (e.g., trimethyl analog) reduce steric hindrance but may diminish target affinity .
  • Benzofuran fusion (PAR4 antagonists) introduces planar aromaticity, improving binding to hydrophobic enzyme pockets (e.g., PAR4) and enhancing antiplatelet activity .

Biological Targets: DNA photo-cleavage: Unique to diphenyl derivatives due to photochemical reactivity . Enzyme Inhibition: Sulfonamide-functionalized benzodioxines (e.g., 5c, 5e) show moderate lipoxygenase inhibition, likely due to hydrogen bonding with the sulfonamide group . Immunomodulation: The [3-(benzodioxin-6-yl)phenyl]methanol scaffold exhibits high predicted potency in PD-1/PD-L1 inhibition, highlighting its versatility in drug discovery .

Metabolic Stability :

  • PAR4 antagonists (e.g., compound 36) demonstrate superior metabolic stability (T1/2 = 97.6 min), making them promising candidates for in vivo applications compared to shorter-lived analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6-Diphenyl-2,3-dihydro-1,4-dioxine, and how can purity be optimized?

  • Methodological Answer : A common synthetic approach involves cyclization of substituted diols with appropriate electrophiles. For example, sulfonyl chloride intermediates (as seen in analogous dioxane derivatives) can facilitate ring closure under controlled conditions . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Analytical techniques like HPLC-MS and ¹H/¹³C NMR should confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) for thermal degradation profiles and UV-Vis spectroscopy to monitor photolytic degradation. For hydrolytic stability, incubate the compound in buffered solutions (pH 3–9) at 37°C, with LC-MS tracking degradation products over 72 hours . Control experiments must account for solvent interactions, as dioxane derivatives are prone to oxidation in polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Reaction path searches using nudged elastic band (NEB) methods, as implemented in ICReDD’s workflow, help identify transition states and optimize catalytic pathways . Pair computational results with experimental validation via in situ FTIR or Raman spectroscopy to resolve discrepancies .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For example:

  • If cytotoxicity varies between cell lines, perform proteomic profiling to identify target-binding proteins.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with in silico docking results (AutoDock Vina or Schrödinger).
  • Statistical tools like principal component analysis (PCA) can isolate assay-specific variables (e.g., solvent effects, cell membrane permeability) .

Q. What experimental designs are effective for studying the compound’s interactions with environmental surfaces or nanomaterials?

  • Methodological Answer : Employ microspectroscopic imaging (AFM-IR or ToF-SIMS) to map adsorption dynamics on silica or polymer surfaces . For nanomaterial interactions, use factorial design (e.g., 2³ factorial matrix) to test variables like pH, temperature, and nanoparticle size. Surface plasmon resonance (SPR) can quantify binding kinetics in real time .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

Verify sample purity via high-resolution mass spectrometry (HRMS).

Recalculate NMR chemical shifts using solvent-corrected DFT (e.g., PCM model in Gaussian).

If discrepancies persist, consider dynamic effects (e.g., ring puckering in dioxine derivatives) using molecular dynamics (MD) simulations .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Monitor intermediates in real time with inline PAT tools (ReactIR or Raman probes).
  • Statistically analyze yield distributions (ANOVA) to identify critical process parameters .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., as a ligand or building block)?

  • Methodological Answer :

  • For coordination polymers: Screen metal salts (e.g., Cu(II), Zn(II)) in solvothermal reactions, characterizing structures via SC-XRD and BET surface area analysis.
  • For optoelectronics: Measure charge transport properties using field-effect transistor (FET) configurations and compare with DFT-predicted bandgaps .

Q. What advanced spectroscopic techniques elucidate its role in radical-mediated reactions?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect transient radicals. Time-resolved transient absorption spectroscopy (TAS) can correlate radical lifetimes with reaction outcomes .

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